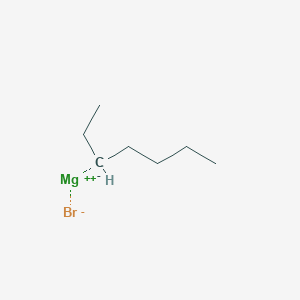

3-Heptylmagnesium bromide

Descripción general

Descripción

3-Heptylmagnesium bromide: is an organometallic compound with the molecular formula C7H15BrMg . It is a type of Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. This compound is typically available as a solution in diethyl ether or tetrahydrofuran and is known for its reactivity with various electrophiles.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Heptylmagnesium bromide is synthesized through the reaction of 1-bromoheptane with magnesium in an anhydrous solvent such as diethyl ether or tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent the reaction of the Grignard reagent with moisture or oxygen.

Industrial Production Methods: In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yields and purity. The use of automated systems for the addition of reagents and solvents helps in maintaining consistency and safety.

Análisis De Reacciones Químicas

Reaction with Carbon Dioxide

Grignard reagents react with CO₂ to form carboxylic acids. A kinetic study using non-carrier-added C-11 labeled CO₂ revealed the following details for heptylmagnesium bromide :

Key Findings:

-

Reaction Conditions : Excess C₇H₁₅MgBr (≈1.0 × 10⁻⁴ mol) relative to CO₂ (≈1.2 × 10⁻⁸ mol) in diethyl ether.

-

Rate Constants : Determined at 10°C, 20°C, and 30°C via differential equations fitted to experimental data.

-

Activation Energy : Calculated as 1.76 × 10⁴ J/mol using an Arrhenius plot (r² = 0.9986).

Mechanism :

-

Nucleophilic attack of C₇H₁₅MgBr on CO₂.

-

Hydrolysis of the magnesium alkoxide intermediate to yield octanoic acid.

Nucleophilic Addition to Carbonyl Compounds

Heptylmagnesium bromide reacts with carbonyl-containing substrates (e.g., ketones, esters) to form alcohols after hydrolysis .

Example Reaction with Acetone:

-

Nucleophilic Attack :

-

Hydrolysis :

Product : 3-Heptyl-2-propanol (tertiary alcohol).

Coupling Reactions with Organic Halides

In the presence of transition-metal catalysts (e.g., Fe(acac)₃), C₇H₁₅MgBr participates in cross-coupling reactions :

Example:

-

Substrate : Aryl or alkyl halides (e.g., methyl p-chlorobenzoate).

-

Product : Alkylated aromatic compounds (e.g., p-nonyl benzoic acid).

Hydrolysis and Protonation

Hydrolysis of C₇H₁₅MgBr yields heptane:

-

Side Reaction : In acidic conditions, competing protonation occurs before nucleophilic attack.

Stabilization and Modified Reactivity

Encapsulation in pillar arene (P5A) hosts alters reactivity :

| Condition | Reactivity with 3-Pentanone | Temperature |

|---|---|---|

| Free C₇H₁₅MgBr | Rapid nucleophilic addition | 6°C |

| Encapsulated (P5A) | Slower reaction kinetics | 6°C |

Mechanistic Insight : Host-guest interactions reduce reagent aggregation, stabilizing monomeric forms.

Side Reactions

-

Wurtz Coupling :

-

Oxidation : Exposure to O₂ forms alcohols or peroxides.

Aplicaciones Científicas De Investigación

Chemical Properties and Preparation

3-Heptylmagnesium bromide (C7H15MgBr) is synthesized through the reaction of n-heptyl bromide with magnesium in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran. The general reaction can be represented as follows:

This compound is characterized by its ability to act as a strong nucleophile, making it valuable for various synthetic transformations.

Applications in Organic Synthesis

This compound is primarily used in the synthesis of complex organic molecules. Its applications include:

- Synthesis of Alcohols : It can be used to convert carbonyl compounds into alcohols through nucleophilic addition. For example, reacting with aldehydes yields primary alcohols.

- Formation of Ethers and Esters : By reacting with alkyl halides or acid chlorides, it can facilitate the formation of ethers and esters.

- Synthesis of Ketones : The reagent can also participate in reactions that lead to the formation of ketones from appropriate substrates .

Data Table: Key Applications and Reactions

| Application | Reaction Type | Product Example |

|---|---|---|

| Alcohol Synthesis | Nucleophilic Addition to Aldehydes | 1-Heptanol |

| Ether Formation | Reaction with Alkyl Halides | Heptyl Ethers |

| Ester Formation | Reaction with Acid Chlorides | Heptyl Esters |

| Ketone Synthesis | Nucleophilic Addition to Ketones | Heptyl Ketones |

Synthesis of 1-Heptanol from Heptyl Bromide

In a study published in The Journal of Organic Chemistry, researchers demonstrated the conversion of n-heptaldehyde to 1-heptanol using this compound. The reaction yielded a high percentage of the desired alcohol, showcasing the efficiency of Grignard reagents in alcohol synthesis .

Cross-Coupling Reactions

A significant advancement in synthetic chemistry involves the use of this compound in cross-coupling reactions. These reactions allow for the formation of quaternary carbon centers, which are crucial in creating complex molecules for pharmaceuticals. A study highlighted the successful coupling of heptyl groups with various electrophiles, leading to diverse product formation with high stereoselectivity .

Mecanismo De Acción

The mechanism of action of 3-Heptylmagnesium bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic carbon can attack electrophilic centers in various substrates, leading to the formation of new carbon-carbon bonds. The reactivity of the Grignard reagent is influenced by the nature of the solvent and the presence of other coordinating species.

Comparación Con Compuestos Similares

- Hexylmagnesium bromide

- Octylmagnesium bromide

- Butylmagnesium bromide

Comparison: 3-Heptylmagnesium bromide is unique due to its specific chain length, which imparts distinct reactivity and selectivity in organic synthesis. Compared to shorter-chain Grignard reagents like hexylmagnesium bromide, this compound offers different steric and electronic properties, making it suitable for specific synthetic applications. Longer-chain reagents like octylmagnesium bromide may exhibit different solubility and reactivity profiles.

Actividad Biológica

3-Heptylmagnesium bromide is an organomagnesium compound that falls under the category of Grignard reagents. It is primarily utilized in organic synthesis due to its nucleophilic properties. This article explores the biological activity of this compound, focusing on its synthesis, applications, and relevant case studies.

This compound has the chemical formula CHBrMg. It is synthesized through the reaction of heptyl bromide with magnesium turnings in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF). The general reaction can be summarized as follows:

Where R represents the heptyl group. The formation of this Grignard reagent allows for subsequent reactions with various electrophiles, leading to a wide range of organic compounds.

Biological Activity Overview

The biological activity of this compound is primarily linked to its reactivity in synthetic organic chemistry rather than direct biological effects. However, its derivatives and related compounds have shown potential in various biological applications:

- Antimicrobial Activity : Some studies indicate that alkylmagnesium halides can exhibit antimicrobial properties when incorporated into larger molecular frameworks.

- Pharmacological Potential : Compounds derived from Grignard reagents are often explored for their potential in drug development, particularly in creating new therapeutic agents.

1. Synthesis and Application in Drug Development

A study highlighted the use of this compound in synthesizing complex organic molecules that could serve as precursors for pharmaceutical compounds. For instance, it was utilized in the formation of heptyl-substituted heterocycles, which are significant in medicinal chemistry due to their biological activity against various diseases .

2. Reactivity with Electrophiles

Research has demonstrated that this compound reacts efficiently with carbonyl compounds to form alcohols, which can be further modified to enhance biological activity. This transformation is crucial for developing compounds with specific pharmacological profiles .

Data Table: Reactivity of this compound

| Electrophile | Product Type | Yield (%) | Reference |

|---|---|---|---|

| Acetaldehyde | Heptyl-alcohol | 85 | |

| Benzaldehyde | Heptyl-benzyl alcohol | 75 | |

| Cyclohexanone | Heptyl-cyclohexanol | 70 |

Safety and Handling

As with all Grignard reagents, this compound must be handled with care due to its reactivity with moisture and air. It is classified as hazardous, posing risks such as skin corrosion and eye damage. Proper safety protocols should be followed when working with this compound .

Propiedades

IUPAC Name |

magnesium;heptane;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15.BrH.Mg/c1-3-5-7-6-4-2;;/h5H,3-4,6-7H2,1-2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPPOQEYIRCZSLA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[CH-]CC.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15BrMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.